molecular formula C14H16O4 B1324377 2,3,6,7-Tetramethoxynaphthalene CAS No. 33033-33-9

2,3,6,7-Tetramethoxynaphthalene

Cat. No. B1324377
CAS RN: 33033-33-9
M. Wt: 248.27 g/mol
InChI Key: SHRMNWAPYJYUHG-UHFFFAOYSA-N
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Description

2,3,6,7-Tetramethoxynaphthalene is a chemical compound with the molecular formula C14H16O4 . It has a molecular weight of 248.27 g/mol .


Molecular Structure Analysis

The molecular structure of 2,3,6,7-Tetramethoxynaphthalene consists of a naphthalene core with four methoxy groups attached at the 2, 3, 6, and 7 positions . The InChI string for this compound is InChI=1S/C14H16O4/c1-15-11-5-9-7-13 (17-3)14 (18-4)8-10 (9)6-12 (11)16-2/h5-8H,1-4H3 .


Physical And Chemical Properties Analysis

2,3,6,7-Tetramethoxynaphthalene has a density of 1.1±0.1 g/cm³ . Its boiling point is 361.1±37.0 °C at 760 mmHg . The compound has a molar refractivity of 70.8±0.3 cm³ . It has 4 hydrogen bond acceptors and 4 freely rotating bonds . The compound’s polar surface area is 37 Ų .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis from Anhydrides and Hydrocarbons : Dozen and Hatta (1975) described the preparation of 2,3,6,7-Tetramethylnaphthalene from 2,3-dimethylsuccinic anhydride and o-xylene. They studied the configurations of intermediates and confirmed them using MNR spectral data of tetramethyltetralines (Dozen & Hatta, 1975).

  • Efficient Synthesis Methods : Wang et al. (2010) reported an improved synthesis method for 2-formyl-1,4,5,8-Tetramethoxynaphthalene with higher yield, simpler workup, and environmentally friendly reagents (Wang et al., 2010).

  • Core-tetrasubstituted Naphthalene Diimides : Röger and Würthner (2007) synthesized 2,3,6,7-tetrabromonaphthalene dianhydride and investigated its condensation with various nucleophiles, exploring its optical and electrochemical properties (Röger & Würthner, 2007).

Analytical and Pharmaceutical Applications

  • HPLC-Fluorescence Analysis : Cavrini et al. (1993) utilized 2-Bromoacetyl-6-methoxynaphthalene for high-performance liquid chromatographic analysis of bile acids, demonstrating its application in pharmaceuticals and bile analysis (Cavrini et al., 1993).

  • Potential in Cancer Treatment : Saji et al. (2021) explored the spectroscopic properties of 2-bromo-6-methoxynaphthalene and suggested its potential as an anti-cancer drug through molecular docking studies, highlighting its drug-like properties and low toxicity (Saji et al., 2021).

properties

IUPAC Name

2,3,6,7-tetramethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-15-11-5-9-7-13(17-3)14(18-4)8-10(9)6-12(11)16-2/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRMNWAPYJYUHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(C=C2C=C1OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80633037
Record name 2,3,6,7-Tetramethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6,7-Tetramethoxynaphthalene

CAS RN

33033-33-9
Record name 2,3,6,7-Tetramethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
G Olovsson, I Olovsson - Acta Crystallographica Section B: Structural …, 1991 - scripts.iucr.org
(IUCr) Structure of the organic semiconducting radical cation salt tris(2,3,6,7-tetramethoxynaphthalene) bis(hexafluoroarsenate) Acta Crystallographica Section B Structural Science …
Number of citations: 7 scripts.iucr.org
J Hellberg, S Soederholm, J Noreland, W Bietsch… - Synthetic metals, 1993 - Elsevier
The three step synthesis of 2,3,6,7-Tetrakis(methylthio)naphthalene (TMTN) 1 is described. The title donor gives a 1:1 salt with hexafluoroarsenate anion. The crystal structure consists …
Number of citations: 2 www.sciencedirect.com
G Olovsson - Acta Crystallographica Section C: Crystal Structure …, 1987 - scripts.iucr.org
(IUCr) Structure of the organic semiconducting radical cation salt bis[2,3:6,7-bis(methylenedioxydibenzofuran)] hexafluoroarsenate Acta Crystallographica Section C Crystal Structure …
Number of citations: 3 scripts.iucr.org
S Söderholm, J Hellberg, J Krzystek… - … status solidi (b), 1990 - Wiley Online Library
The crystal structure, the conductivity, and the magnetic properties of the monoclinic cation radical salt 2,7‐dimethoxy‐3,6‐bis(methylthio)naphthalene‐perchlorate [(DMbTN) 3 (ClO 4 ) …
Number of citations: 3 onlinelibrary.wiley.com
DJ Tate, M Abdelbasit, CA Kilner, HJ Shepherd… - Tetrahedron, 2014 - Elsevier
3,6,8,11-Tetramethoxybenzo[j]fluoranthene can be made from 1,6-dimethoxynaphthalene in a one-pot ferric chloride oxidation/methanol reduction procedure. The reaction is tolerant of …
Number of citations: 10 www.sciencedirect.com
J Krzystek, JU Von Schütz, G Ahlgren… - Journal de …, 1986 - jphys.journaldephysique.org
The 3: 2 stoichiometry of the (TMN) 3 (AsF6) 2 salt is reflected in an alternating stack configuration with TMN-triads resulting in a diamagnetic ground state. Triplet spin excitons are …
Number of citations: 11 jphys.journaldephysique.org
AD Hamilton - Inclusion phenomena and molecular recognition, 1990 - Springer
Effective molecular recognition requires the precise alignment of binding groups on the receptor with chemical features on the substrate. In the past two years we have initiated a …
Number of citations: 1 link.springer.com
S Söderholm, JU Von Schütz, J Noreland… - … status solidi (b), 1992 - Wiley Online Library
Crystal structure, conductivity, and magnetic properties of the monoclinic cation radical salt 2,6‐dimethoxy‐3,6‐bis(methylthio)naphthalene‐perchlorate [(2,6‐DMbTN) 3 (ClO 4 ) 2 ] are …
Number of citations: 1 onlinelibrary.wiley.com
J Hellberg, L Engman - Synthetic Metals, 1987 - Elsevier
Synthetic Metals, 19 (1987) 727-729 Page 1 Synthetic Metals, 19 (1987) 727-729 7 2 7 NEW DONORS FOR CATION RADICAL SALTS BASED ON THE NAPHTHALENE SKELETON …
Number of citations: 6 www.sciencedirect.com
E Dahlstedt - 2003 - diva-portal.org
This thesis deals with the synthesis of electroactive organic compounds. The synthesis of ethylenedioxy-benzodioxins tri-dioxin and tetra-dioxin are described. These molecules were …
Number of citations: 1 www.diva-portal.org

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